5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide is a synthetic organic compound belonging to the isothiazolone family. These compounds are known for their antimicrobial properties and are often used in various industrial and medical applications. The presence of a chlorine atom and a cyclopropyl group in its structure may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a cyclopropylamine derivative with a chlorinated thioamide, followed by oxidation to introduce the dioxide functionality.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of catalysts and optimized reaction conditions would be crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially enhancing its antimicrobial properties.
Reduction: Reduction reactions might be used to alter the dioxide group, affecting the compound’s reactivity.
Substitution: The chlorine atom can be substituted with other functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution could produce a variety of functionalized isothiazolones.
Scientific Research Applications
5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial activity against various pathogens.
Medicine: Potential use in developing new antimicrobial agents.
Industry: Employed as a preservative in products such as paints, coatings, and personal care items.
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide likely involves the inhibition of essential enzymes in microbial cells. The compound may interact with thiol groups in proteins, disrupting cellular processes and leading to cell death. The exact molecular targets and pathways would require further investigation through biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylisothiazol-3(2H)-one
- 2-Methyl-4-isothiazolin-3-one
- 1,2-Benzisothiazolin-3-one
Uniqueness
Compared to these similar compounds, 5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide may offer unique advantages such as enhanced stability, broader antimicrobial spectrum, or reduced toxicity
Properties
IUPAC Name |
5-chloro-2-cyclopropyl-1,1-dioxo-1,2-thiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-3-6(9)8(4-1-2-4)12(5,10)11/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEKYMSHMGTJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(S2(=O)=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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